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Introduction
Restin, also known as Resistin (encoded by the RETN gene), is a cysteine-rich secreted

protein implicated in inflammatory responses and metabolic diseases such as insulin

resistance. In humans, restin is primarily expressed in peripheral blood mononuclear cells

(PBMCs) and macrophages, particularly those infiltrating adipose tissue.[1][2][3] The

localization and quantification of restin mRNA in tissues and cells are crucial for understanding

its role in pathophysiology and for the development of targeted therapeutics. In situ

hybridization (ISH) is a powerful technique that allows for the visualization and quantification of

specific mRNA transcripts within the morphological context of the tissue.[4][5][6]

These application notes provide a detailed protocol for the detection of restin mRNA in

paraffin-embedded tissue sections using non-radioactive in situ hybridization with digoxigenin

(DIG)-labeled RNA probes.

Data Presentation: Quantitative Analysis of Restin
(RETN) mRNA Expression
The following tables summarize publicly available quantitative data on RETN mRNA expression

in various human tissues and cells. This data can serve as a reference for expected expression
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levels and for the selection of appropriate control tissues. Data is presented as normalized

expression values from microarray or RNA-seq experiments.

Table 1: Relative RETN mRNA Expression in Human Tissues

Tissue Relative Expression Level Data Source

Bone Marrow High GEO DataSet: GSE1133[7]

Adipose Tissue (Visceral)
Moderate to High (in

macrophages)
Curatolo et al., 2006[2]

Spleen Moderate GEO DataSet: GSE1133[7]

Lung Moderate GEO DataSet: GSE1133[7]

Peripheral Blood Mononuclear

Cells (PBMCs)

Variable (increases with

inflammation)
Qatanani et al., 2009[3]

Liver Low GEO DataSet: GSE1133[7]

Skeletal Muscle Low GEO DataSet: GSE1133[7]

Table 2: RETN mRNA Expression in Isolated Human Cell Types

Cell Type Condition
Relative mRNA
Expression

Reference

Macrophages (from

visceral adipose

tissue)

Obese individuals High
Curatolo et al.,

2006[2]

Monocytes Healthy individuals Baseline
Qatanani et al.,

2009[3]

Monocytes Type 2 Diabetes Increased
Jamaluddin et al.,

2008[1]

Adipocytes Healthy individuals
Very Low /

Undetectable
Patel et al., 2013[1]
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Experimental Protocols
This section provides a detailed methodology for the detection of restin mRNA using non-

radioactive in situ hybridization.

I. Synthesis of Digoxigenin (DIG)-Labeled Restin RNA
Probe
This protocol describes the synthesis of a DIG-labeled antisense RNA probe for human restin.

A sense probe should also be synthesized as a negative control.

Materials:

Linearized plasmid DNA containing human RETN cDNA insert

DIG RNA Labeling Kit (e.g., from Roche)

T7 or SP6 RNA Polymerase (depending on the orientation of the insert)

RNase-free water, tubes, and pipette tips

DNase I, RNase-free

Ethanol and 3 M Sodium Acetate

Spectrophotometer

Procedure:

Transcription Reaction Setup: In an RNase-free microcentrifuge tube, combine the following

reagents on ice:

Linearized plasmid DNA (1 µg)

2 µl 10x Transcription Buffer

2 µl 10x DIG RNA Labeling Mix
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2 µl RNA Polymerase (T7 or SP6)

RNase-free water to a final volume of 20 µl

Incubation: Mix gently and incubate for 2 hours at 37°C.[8][9][10][11][12]

DNase Treatment: Add 2 µl of RNase-free DNase I and incubate for 15 minutes at 37°C to

remove the template DNA.[10]

Probe Precipitation:

Add 2 µl of 0.5 M EDTA to stop the reaction.

Add 2.5 µl of 4 M LiCl and 75 µl of pre-chilled 100% ethanol.

Mix and incubate at -20°C for at least 30 minutes.

Pelleting and Washing:

Centrifuge at 12,000 x g for 15 minutes at 4°C.

Carefully discard the supernatant.

Wash the pellet with 50 µl of ice-cold 70% ethanol.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Resuspension and Quantification:

Air-dry the pellet for 5-10 minutes.

Resuspend the RNA probe in 20-50 µl of RNase-free water.

Determine the concentration using a spectrophotometer.

Store the probe at -80°C.

II. In Situ Hybridization on Paraffin-Embedded Sections
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This protocol is optimized for detecting restin mRNA in formalin-fixed, paraffin-embedded

(FFPE) tissue sections, such as adipose tissue biopsies.

Materials:

FFPE tissue sections (5 µm) on adhesive-coated slides

Xylene

Ethanol (100%, 95%, 70%)

DEPC-treated water

Proteinase K

Hybridization buffer

Anti-Digoxigenin-AP (alkaline phosphatase) antibody

NBT/BCIP substrate solution

Nuclear Fast Red counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene: 2 x 5 minutes.

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes),

70% (1 x 3 minutes).[13]

Rinse in DEPC-treated water: 2 x 3 minutes.[13]

Permeabilization:
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Incubate slides in Proteinase K solution (10-20 µg/ml in PBS) for 10-15 minutes at 37°C.

The optimal time will need to be determined empirically for each tissue type.[14]

Wash in PBS: 2 x 5 minutes.

Prehybridization:

Cover the tissue section with hybridization buffer.

Incubate in a humidified chamber for 1-2 hours at the hybridization temperature (e.g., 55-

65°C).[14]

Hybridization:

Dilute the DIG-labeled restin RNA probe in hybridization buffer (e.g., 100-500 ng/ml).[15]

Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.

Remove the prehybridization buffer and apply the probe solution to the tissue section.

Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization

temperature.[14]

Post-Hybridization Washes (Stringency Washes):

Wash slides in 2x SSC at room temperature: 2 x 10 minutes.

Wash in 0.2x SSC at the hybridization temperature: 2 x 15 minutes.[16]

Wash in 0.1x SSC at room temperature: 1 x 10 minutes.

Immunological Detection:

Block non-specific binding by incubating with a blocking solution (e.g., 2% sheep serum in

PBS) for 1 hour at room temperature.

Incubate with Anti-Digoxigenin-AP antibody diluted in blocking solution for 1-2 hours at

room temperature.
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Wash in PBS: 3 x 10 minutes.

Colorimetric Development:

Equilibrate slides in alkaline phosphatase buffer for 5 minutes.

Incubate with NBT/BCIP substrate solution in the dark until the desired color intensity is

reached. Monitor the reaction under a microscope.[15]

Stop the reaction by washing with distilled water.

Counterstaining and Mounting:

Counterstain with Nuclear Fast Red for 1-5 minutes.

Dehydrate through a graded ethanol series and clear in xylene.

Mount with a permanent mounting medium.
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Caption: Resistin signaling through the TLR4 pathway.
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Caption: Workflow for restin mRNA in situ hybridization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1175032#in-situ-hybridization-for-restin-mrna-
detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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